Somatostatin vs. Octreotide: Pan-SSTR Binding Affinity Versus SSTR2-Selective Profile
Somatostatin (SRIF-14) demonstrates high-affinity binding across all five somatostatin receptor subtypes (SSTR1–5) with Ki values ranging from 0.016 nM to 1.88 nM . In contrast, octreotide, the prototypical first-generation analog, exhibits a highly restricted binding profile with high affinity only for SSTR2 (Ki = 0.770 nM) and no measurable binding to SSTR1 or SSTR4 (Ki >300 nM) . The most pronounced differential is at SSTR1, where somatostatin's Ki is 1.88 nM compared to octreotide's >300 nM, representing an affinity difference exceeding 150-fold .
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | SSTR1: 1.88; SSTR2: 0.016; SSTR3: 0.25; SSTR4: 1.55; SSTR5: 0.76 |
| Comparator Or Baseline | Octreotide: SSTR1: >300; SSTR2: 0.770; SSTR3: 13.0; SSTR4: >300; SSTR5: 21.0 |
| Quantified Difference | SSTR1: >150-fold higher affinity for somatostatin; SSTR3: 52-fold; SSTR4: >193-fold; SSTR5: 28-fold |
| Conditions | Radioligand membrane binding assays using cloned human SSTR1–5 expressed in CHO cells |
Why This Matters
Researchers requiring pan-SSTR activation or investigating SSTR1/SSTR4-mediated signaling pathways must use native somatostatin, as octreotide and related analogs are functionally inactive at these receptor subtypes.
- [1] Melancon BJ, et al. Table 1: Ki values (nM) of Somatostatin, [D-Trp8]-SRIF, Octreotide, and Somatostatin analogs to receptors SSTR1–5. PMC4895178. 2016. View Source
- [2] Strosberg J, Kvols L. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. World J Gastroenterol. 2010;16(24):2963-2970. View Source
